molecular formula C10H18O4Rh B8113424 Rhodium(II)dipivalate

Rhodium(II)dipivalate

Cat. No.: B8113424
M. Wt: 305.15 g/mol
InChI Key: ZFEUISIISWYWGU-UHFFFAOYSA-L
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Description

Rhodium(II)dipivalate, also known as Tetrakis(trimethylacetato)dirhodium, is a coordination compound featuring two rhodium atoms bridged by four pivalate (trimethylacetate) ligands. This compound is part of the broader class of rhodium(II) carboxylates, which are known for their distinctive paddlewheel structure. This compound is recognized for its stability and versatility in various catalytic applications, particularly in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: Rhodium(II)dipivalate is typically synthesized through the reaction of rhodium(III) chloride with pivalic acid in the presence of a base. The reaction proceeds as follows:

2RhCl3+4C5H9COOH+2NaOHRh2(O2CCMe3)4+6NaCl+2H2O2 \text{RhCl}_3 + 4 \text{C}_5\text{H}_9\text{COOH} + 2 \text{NaOH} \rightarrow \text{Rh}_2(\text{O}_2\text{CCMe}_3)_4 + 6 \text{NaCl} + 2 \text{H}_2\text{O} 2RhCl3​+4C5​H9​COOH+2NaOH→Rh2​(O2​CCMe3​)4​+6NaCl+2H2​O

The reaction is carried out under reflux conditions, and the product is purified by recrystallization.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The compound is typically produced in inert atmospheres to prevent oxidation and contamination.

Chemical Reactions Analysis

Types of Reactions: Rhodium(II)dipivalate undergoes various types of reactions, including:

    Carbene Transfer Reactions: It acts as a catalyst in carbene transfer reactions, facilitating the formation of carbon-carbon and carbon-heteroatom bonds.

    Oxidation and Reduction: It can participate in oxidation-reduction reactions, although these are less common compared to its catalytic applications.

Common Reagents and Conditions:

    Carbene Transfer: Common reagents include diazo compounds, which decompose in the presence of this compound to form carbenes.

    Oxidation-Reduction: Reagents such as hydrogen peroxide or molecular oxygen can be used under controlled conditions.

Major Products:

    Carbene Transfer: The major products are typically cyclopropanes, cyclopropenes, and other carbene-derived structures.

    Oxidation-Reduction: Products vary depending on the specific reaction but can include oxidized or reduced organic molecules.

Scientific Research Applications

Rhodium(II)dipivalate has a wide range of applications in scientific research:

    Chemistry: It is extensively used as a catalyst in organic synthesis, particularly in cyclopropanation and C-H activation reactions.

    Medicine: Research is ongoing into its use as an anticancer agent, leveraging its ability to interact with DNA and other biomolecules.

    Industry: It is used in the production of fine chemicals and pharmaceuticals, where its catalytic properties are highly valued.

Mechanism of Action

The mechanism of action of Rhodium(II)dipivalate primarily involves its role as a catalyst. The compound’s unique paddlewheel structure allows it to stabilize reactive intermediates, such as carbenes, facilitating their transfer to substrates. This stabilization is achieved through coordination of the reactive intermediates to the rhodium centers, which lowers the activation energy of the reaction.

Molecular Targets and Pathways:

    Carbene Transfer: The rhodium centers coordinate with diazo compounds, leading to the formation of carbenes that can then react with various substrates.

    DNA Interaction: In medicinal applications, this compound can interact with DNA, potentially leading to the inhibition of DNA replication and cell death in cancer cells.

Comparison with Similar Compounds

    Rhodium(II)acetate: Known for its use in cyclopropanation reactions.

    Rhodium(II)butyrate: Similar to Rhodium(II)dipivalate but with different solubility and stability profiles.

Properties

IUPAC Name

2,2-dimethylpropanoate;rhodium(2+)
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C5H10O2.Rh/c2*1-5(2,3)4(6)7;/h2*1-3H3,(H,6,7);/q;;+2/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFEUISIISWYWGU-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)[O-].CC(C)(C)C(=O)[O-].[Rh+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O4Rh
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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